molecular formula C12H14BClF2O2 B8204133 2-Chloro-3,6-difluorophenylboronic acid pinacol ester

2-Chloro-3,6-difluorophenylboronic acid pinacol ester

Cat. No.: B8204133
M. Wt: 274.50 g/mol
InChI Key: MSWLHJPECHYYTK-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorophenylboronic acid pinacol ester is a high-purity aryl boronic acid ester derivative intended for research and development purposes . As a building block in organic synthesis, its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures essential in the development of novel chemical entities . Boronic acid pinacol esters are a privileged class of compounds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of active pharmaceutical ingredients and complex molecules . Furthermore, structurally similar phenylboronic acid pinacol esters have demonstrated significant utility in advanced materials science, notably as a functional component in the creation of reactive oxygen species (ROS)-responsive drug delivery systems . In such applications, the boronic ester bond is cleaved in the presence of high ROS levels, enabling targeted drug release in diseased tissues, a promising strategy for treating inflammatory conditions like periodontitis and beyond . Researchers value this compound for its stability and the synthetic handle it provides for further functionalization. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWLHJPECHYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous flow systems: To ensure consistent quality and yield

    Purification: Crystallization or column chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: Formation of biaryl compounds

    Protodeboronation: Removal of the boronic ester group

    Oxidation: Conversion to phenols or quinones

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

    Protodeboronation: Acids like hydrochloric acid or sulfuric acid

    Oxidation: Hydrogen peroxide or other oxidizing agents

Major Products

    Biaryl Compounds: From Suzuki–Miyaura coupling

    Phenols: From oxidation reactions

    Hydrocarbons: From protodeboronation

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling:
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is primarily utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Mechanism:
In this reaction, the boronic acid pinacol ester acts as a nucleophile that reacts with electrophilic palladium complexes, facilitating the formation of biaryl structures. This process typically requires palladium catalysts and bases such as potassium carbonate in solvents like ethanol or water.

Medicinal Chemistry

Development of Boron-Containing Drugs:
The unique structure of this compound allows it to interact with biological targets effectively. It has been explored for its potential as an inhibitor of enzymes such as hormone-sensitive lipase (HSL), which plays a role in lipid metabolism and is associated with metabolic disorders.

Case Study: Inhibition of HSL
Research indicates that derivatives of this compound can significantly inhibit HSL activity, suggesting potential therapeutic applications in treating insulin resistance and dyslipidemia by modulating lipid levels.

Antitumor Activity

Studies have shown that boronic acid derivatives can exhibit antitumor properties by inhibiting proteasome activity. The accumulation of pro-apoptotic factors due to proteasome inhibition leads to increased apoptosis in cancer cells.

Case Study: Antitumor Effects on Cell Lines
In vitro studies demonstrated that treatment with this compound reduced cell viability and increased markers of apoptosis in cancer cell lines. The mechanism was linked to proteasome inhibition.

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of advanced materials and polymers. Its stability and reactivity make it suitable for creating functionalized materials that can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:

    Palladium Catalysts: Facilitating the transmetalation step

    Bases: Enhancing the reactivity of the boronic ester

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Electronic and Steric Profiles
  • 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (C₁₄H₁₉BClFO₃) : The ethoxy group at position 4 introduces steric bulk, reducing coupling efficiency compared to smaller substituents like F or Cl .
  • 2-Chloro-6-fluorophenylboronic Acid Pinacol Ester (C₁₂H₁₅BClFO₂) : Lacks the 3-F substituent, reducing steric hindrance and electronic withdrawal, leading to faster coupling kinetics .
Hydrolytic Stability
  • Pinacol esters with electron-withdrawing groups (e.g., nitro) exhibit faster hydrolysis with H₂O₂, as seen in 4-nitrophenylboronic acid pinacol ester . The target compound’s Cl/F substituents may slow hydrolysis compared to nitro analogs but remain less stable than alkyl-substituted esters.

Solubility in Organic Solvents

Pinacol esters generally show superior solubility compared to parent boronic acids. Key trends:

  • Phenylboronic Acid : High solubility in ethers and ketones, low in hydrocarbons .
  • Target Compound : Predicted high solubility in chloroform and acetone due to halogenation, similar to 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester (solubility >10 mg/mL in THF) .
  • 2-Carboxy-3-fluorobenzeneboronic Acid Pinacol Ester: Carboxy groups reduce solubility in non-polar solvents, highlighting the impact of functional groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Reactivity in Suzuki Coupling
2-Chloro-3,6-difluorophenylboronic acid pinacol ester C₁₂H₁₄BClF₂O₂ 270.51 2-Cl, 3-F, 6-F High (chloroform) Moderate (steric hindrance)
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 3-Cl, 4-OEt, 5-F Moderate (acetone) Low (bulky OEt)
2-Chloro-6-fluorophenylboronic acid pinacol ester C₁₂H₁₅BClFO₂ 257.51 2-Cl, 6-F High (THF) High (low steric hindrance)
4-Nitrophenylboronic acid pinacol ester C₁₂H₁₆BNO₄ 265.07 4-NO₂ Low (hydrocarbons) High (electron-deficient)

Biological Activity

2-Chloro-3,6-difluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes two fluorine substituents and a chlorine atom on the phenyl ring, contributing to its reactivity and biological interactions.

  • Molecular Formula : C₁₂H₁₄BClF₂O₂
  • Molecular Weight : 274.50 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of boronic acids, including this compound, often involves their ability to interact with biological targets through reversible covalent bonding. These compounds can inhibit enzymes by forming stable complexes with active site residues, particularly serine and cysteine residues.

1. Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of various enzymes, including:

  • Hormone-Sensitive Lipase (HSL) : Compounds similar to 2-chloro-3,6-difluorophenylboronic acid have shown potential in inhibiting HSL, which is crucial in lipid metabolism and associated with conditions like insulin resistance and dyslipidemia .

2. Antitumor Activity

Studies have suggested that boronic acid derivatives may exhibit antitumor properties by:

  • Inhibiting proteasomes, leading to the accumulation of pro-apoptotic factors.
  • Disrupting cancer cell proliferation pathways .

3. Antimicrobial Properties

Preliminary data suggest that certain boronic acids possess antimicrobial properties, making them candidates for developing new antibacterial agents .

Case Study 1: Inhibition of Hormone-Sensitive Lipase

A study investigated the efficacy of various boronic acid derivatives in inhibiting HSL activity. The results indicated that this compound significantly reduced lipolytic activity in vitro, suggesting its potential use in treating metabolic disorders where decreased free fatty acid levels are desirable .

Case Study 2: Antitumor Effects in Cell Lines

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The mechanism was linked to the inhibition of proteasome function, leading to the accumulation of pro-apoptotic proteins .

Research Findings

Biological ActivityMechanismReference
HSL InhibitionReversible binding to active site residues
Antitumor ActivityProteasome inhibition leading to apoptosis
Antimicrobial EffectsDisruption of bacterial cell wall synthesis

Q & A

Q. What are the key structural features of 2-chloro-3,6-difluorophenylboronic acid pinacol ester, and how do they influence reactivity?

The compound features a phenyl ring substituted with chlorine (2-position) and fluorine (3,6-positions), with a boronic acid moiety protected by a pinacol ester. The pinacol ester enhances stability and solubility in organic solvents, critical for Suzuki-Miyaura couplings . Halogen substituents modulate electronic effects: chlorine increases electrophilicity, while fluorine enhances metabolic stability and binding selectivity in medicinal applications .

Q. What are the standard synthetic routes for preparing this boronic ester?

Typical synthesis involves:

Halogenation : Introducing chlorine and fluorine via electrophilic substitution or directed ortho-metalation.

Boronation : Using lithiation or Grignard reagents followed by treatment with borate esters (e.g., B(OMe)₃).

Pinacol protection : Reacting the boronic acid with pinacol to form the ester, improving stability .
Example protocol: Aryl halide → Pd-catalyzed borylation → esterification (yield: 60-85%) .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight containers under inert gas (N₂/Ar). The pinacol ester group minimizes hydrolysis, but moisture and protic solvents should be avoided. Decomposition occurs via boronic acid regeneration under acidic/alkaline conditions .

Q. What spectroscopic techniques are used for characterization?

  • NMR : ¹⁹F NMR (δ: -110 to -120 ppm for F-substituents), ¹¹B NMR (δ: 28-32 ppm for boronic esters).
  • MS : ESI-MS to confirm molecular weight (e.g., [M+H]+ for C₁₂H₁₄BClF₂O₂: calc. 302.04) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents affect Suzuki-Miyaura coupling efficiency?

  • Electron-withdrawing effects : Chlorine (σₚ: 0.23) and fluorine (σₚ: 0.06) increase electrophilicity of the aryl ring, accelerating transmetalation in Pd-catalyzed couplings.
  • Steric effects : 3,6-Difluoro substitution reduces steric hindrance compared to bulkier groups (e.g., methyl), improving coupling yields (e.g., 75-90% with aryl bromides) .
    Optimized conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C .

Q. What strategies resolve contradictions in reaction outcomes between similar boronic esters?

  • Electronic tuning : Compare reactivity of 2-chloro-3,6-difluoro vs. 3-bromo-2,6-difluoro analogs. Bromine’s stronger electron-withdrawing effect may require milder bases (e.g., Cs₂CO₃) .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of halogenated boronic esters but may compete with water in biphasic systems .

Q. How does this compound interact with biomolecules in medicinal chemistry studies?

Boronic esters form reversible covalent bonds with diols (e.g., serine proteases, sugars). The 3,6-difluoro substitution enhances binding to hydrophobic pockets in target proteins, as seen in protease inhibitor studies . Example: IC₅₀ values < 1 μM for specific kinase targets .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Purification : Chromatography is impractical for large-scale; use crystallization (solvent: hexane/EtOAc) or distillation.
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce costs .
  • Continuous flow reactors : Improve yield (85-92%) and reduce reaction time (2-4 hr) .

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions?

Catalyst screening : Test Pd(OAc)₂, XPhos, or SPhos for challenging substrates.

Base optimization : Replace K₂CO₃ with weaker bases (e.g., K₃PO₄) if dehalogenation occurs.

Degassing : Remove O₂ from solvents to prevent Pd oxidation .

Q. What computational tools predict reactivity trends for this boronic ester?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict transmetalation barriers.
  • Docking studies : Model interactions with biological targets (e.g., AutoDock Vina) .

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